REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=[C:7](Cl)[N:6]=1)=[O:4].[CH:16]1(B(O)O)[CH2:18][CH2:17]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[CH3:1][O:2][C:3]([C:5]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=[C:7]([CH:16]2[CH2:18][CH2:17]2)[N:6]=1)=[O:4] |f:2.3.4.5.6,10.11.12|
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Name
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|
Quantity
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16.8 g
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Type
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reactant
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Smiles
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COC(=O)C1=NC(=CC=C1C(=O)OC)Cl
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Name
|
|
Quantity
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7.56 g
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Type
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reactant
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Smiles
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C1(CC1)B(O)O
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Name
|
|
Quantity
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58.6 g
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Type
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reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+].O
|
Name
|
|
Quantity
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2.06 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
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340 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
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34 mL
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Type
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solvent
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Smiles
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O
|
Name
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Quantity
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0.84 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
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Type
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CUSTOM
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Details
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After stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The resulting solid was purified by column chromatography on silica gel (12.5% ethyl acetate in petroleum ether)
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Type
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CUSTOM
|
Details
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to give D81 (12.6 g) as a yellow solid
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Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC(=CC=C1C(=O)OC)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |